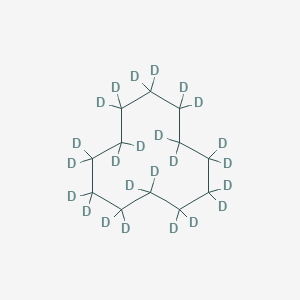![molecular formula C15H26O B096027 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol CAS No. 18680-83-6](/img/structure/B96027.png)
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol, also known as Isothujol, is a natural terpene alcohol with a unique chemical structure. It is commonly found in various plant species, including conifers, and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of bacterial cell walls, as well as the modulation of various signaling pathways involved in inflammation and oxidative stress. 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has also been shown to interact with various receptors, such as TRPV1 and GABAA, which may contribute to its pharmacological effects.
Effets Biochimiques Et Physiologiques
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth and biofilm formation, the reduction of inflammation and oxidative stress, and the modulation of neurotransmitter activity. It has also been shown to have analgesic and anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for pain and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has several advantages for lab experiments, including its natural origin, low toxicity, and broad-spectrum activity against various microorganisms. However, its low solubility in water and other solvents may limit its use in certain experimental setups. Additionally, the variability in the chemical composition of natural sources of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol may pose challenges for reproducibility and standardization in research.
Orientations Futures
There are several future directions for research on 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol. One potential avenue is the development of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol-based drugs and nutraceuticals for the treatment of various diseases, such as infections, inflammation, and neurodegenerative disorders. Another potential direction is the exploration of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol's insecticidal and herbicidal properties for the development of environmentally friendly pesticides. Furthermore, the elucidation of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol's mechanism of action and its interactions with various receptors may lead to the discovery of new drug targets and therapeutic strategies.
Méthodes De Synthèse
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction method involves the isolation of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol from plant species, such as Thuja plicata, through steam distillation or solvent extraction. On the other hand, chemical synthesis involves the reaction of terpenoid precursors, such as limonene or pinene, with reducing agents, such as sodium borohydride or lithium aluminum hydride, to produce 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol.
Applications De Recherche Scientifique
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has been extensively studied for its potential therapeutic applications, particularly in the fields of medicine, pharmacy, and agriculture. It has been found to possess antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and nutraceuticals. 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has also been shown to have insecticidal and herbicidal effects, making it a potential alternative to synthetic pesticides.
Propriétés
Numéro CAS |
18680-83-6 |
|---|---|
Nom du produit |
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol |
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2-[(3R,5S,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1 |
Clé InChI |
TWVJWDMOZJXUID-UTUOFQBUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](CC2=C1CC[C@H]2C)C(C)(C)O |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)O |
SMILES canonique |
CC1CCC(CC2=C1CCC2C)C(C)(C)O |
Synonymes |
[3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




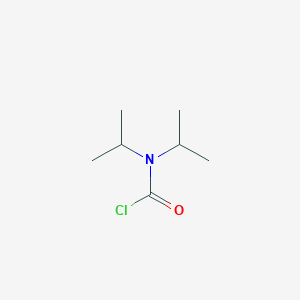
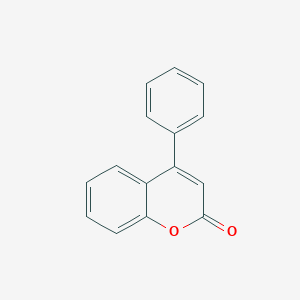


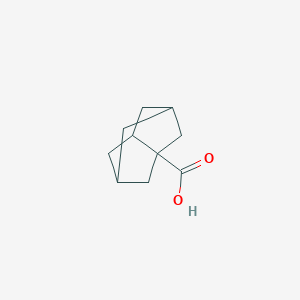
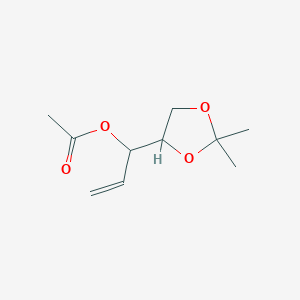
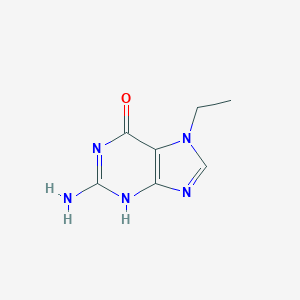
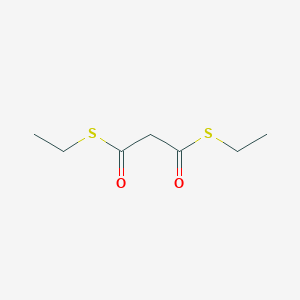


![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
